molecular formula C9H10F3N B13606385 2-(2,3,4-Trifluorophenyl)propan-2-amine

2-(2,3,4-Trifluorophenyl)propan-2-amine

Cat. No.: B13606385
M. Wt: 189.18 g/mol
InChI Key: WKVWKPOZKQVTQE-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluorophenyl)propan-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trifluorophenyl)propan-2-amine typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of the nitrostyrene intermediate using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trifluorophenyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4-Trifluorophenyl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trifluorophenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3,4-Trifluorophenyl)propan-2-amine is unique due to its specific trifluoromethyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

2-(2,3,4-Trifluorophenyl)propan-2-amine is a fluorinated aromatic amine with notable biological activity. The trifluoromethyl substitution enhances its lipophilicity and binding affinity to various biological targets, making it a compound of interest in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F3NC_9H_{10}F_3N. The presence of the trifluoromethyl group (CF3-CF_3) significantly influences its chemical reactivity and biological interactions. This modification often leads to increased metabolic stability and altered pharmacokinetic properties compared to non-fluorinated analogs .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity towards these targets, which can modulate various biological pathways. Research indicates that compounds with similar structures often exhibit enhanced effects on neurotransmitter systems and metabolic pathways.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Pseudomonas aeruginosa25

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In vitro studies indicate that it can influence neurotransmitter release and receptor activity, particularly in dopaminergic systems. For instance, it has been shown to stimulate adenylate cyclase activity in rat striatum models, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was evaluated against clinical isolates of pathogenic bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at clinically relevant concentrations. This study highlights the potential for developing new therapeutic agents based on this compound's structure .

Case Study 2: Neuroprotective Potential
A separate study investigated the neuroprotective effects of the compound in transgenic mouse models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque deposition in the brain . This suggests a possible role in neurodegenerative disease management.

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

2-(2,3,4-trifluorophenyl)propan-2-amine

InChI

InChI=1S/C9H10F3N/c1-9(2,13)5-3-4-6(10)8(12)7(5)11/h3-4H,13H2,1-2H3

InChI Key

WKVWKPOZKQVTQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

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